

Application Note: Quantification of Zocainone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Zocainone

Cat. No.: B1623886

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Zocainone** in human plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Zocainone is an experimental small molecule drug, identified as a class I antiarrhythmic agent. [1] Accurate and reliable quantification of **Zocainone** in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of **Zocainone** in human plasma, offering the high sensitivity and selectivity required for bioanalytical applications.

Experimental

Materials and Reagents

- **Zocainone** reference standard
- **Zocainone**-d5 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Phenomenex Kinetex® 2.6 µm EVO C18 100 Å, 100 x 4.6 mm or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of **Zocainone** from human plasma.

- Allow plasma samples to thaw at room temperature.
- To 100 µL of plasma, add 10 µL of internal standard working solution (**Zocainone**-d5, 100 ng/mL in 50% methanol).
- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A (see chromatographic conditions) and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.6 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient Program:

Time (min)	%B
0.0	10
1.0	90
2.0	90
2.1	10

| 3.0 | 10 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for **Zocainone** and the internal standard were optimized by direct infusion.

- Ion Source: ESI Positive
- Curtain Gas: 30 psi
- Collision Gas: 9 psi
- IonSpray Voltage: 5500 V
- Temperature: 500°C
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	DP (V)	CE (V)
Zocainone	354.2	182.1	100	25

| **Zocainone**-d5 | 359.2 | 187.1 | 100 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of **Zocainone** in human plasma.

Method Validation

The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[\[2\]](#)[\[3\]](#)

Linearity: The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL. The coefficient of determination (r^2) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control). The results are summarized in Table 1.

Table 1: Precision and Accuracy Data for **Zocainone** Quantification

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.1	8.5	105.2	9.8	103.5
LQC	0.3	6.2	98.7	7.5	101.2
MQC	50	4.8	102.1	5.9	99.8
HQC	150	3.5	97.9	4.7	100.5

Recovery: The extraction recovery of **Zocainone** from human plasma was determined at three QC levels and was found to be consistent and reproducible.

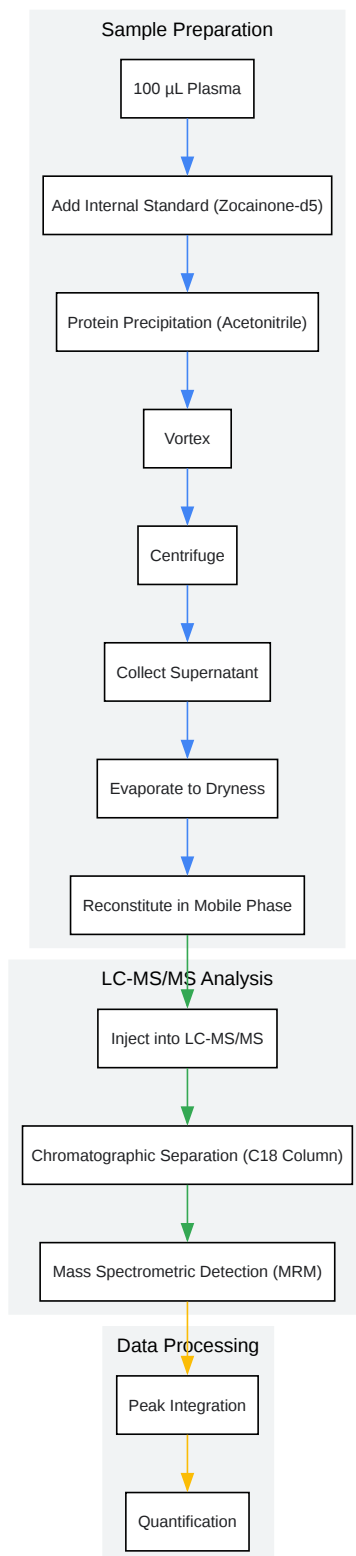
Table 2: Extraction Recovery of **Zocainone**

QC Level	Concentration (ng/mL)	Mean Recovery (%)
LQC	0.3	92.5
MQC	50	95.1
HQC	150	93.8

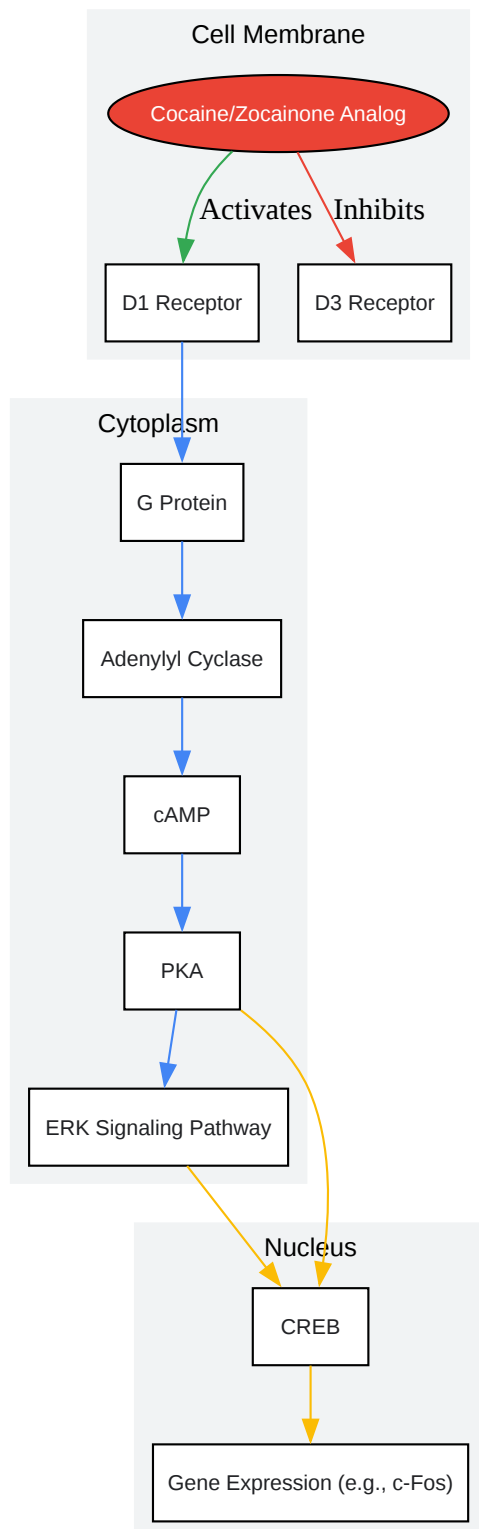
Stability: **Zocainone** was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage at -80°C (30 days).

Visualizations

Experimental Workflow for Zocainone Quantification

[Click to download full resolution via product page](#)Caption: Workflow for **Zocainone** quantification in plasma.

Representative Dopamine Receptor Signaling Pathway

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Caption: Dopamine receptor signaling pathway.[4]

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of **Zocainone** in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been validated and meets the requirements for bioanalytical applications, making it a valuable tool for pharmacokinetic studies of **Zocainone**.

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